Human Carbonic Anhydrase II (CA2) Inhibition: Ki Comparison Against 2,4-Dihydroxychalcone
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS 15485-63-9) demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with a Ki value of 6.30 nM [1]. In contrast, the structurally related chalcone analog 2,4-dihydroxychalcone—which shares the 2,4-dihydroxy substitution pattern but features an α,β-unsaturated enone linker instead of a saturated ethanone bridge and lacks the 4-nitro group—exhibits only weak inhibition of hCA II, with a reported Ki of 2,940 nM [2].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 6.30 nM |
| Comparator Or Baseline | 2,4-Dihydroxychalcone: Ki = 2,940 nM |
| Quantified Difference | 467-fold higher potency (more than two orders of magnitude difference) |
| Conditions | Spectrophotometric esterase assay using 4-nitrophenylacetate as substrate |
Why This Matters
A >460-fold difference in Ki translates to substantially lower compound consumption and higher assay sensitivity in CA2 inhibition studies, making CAS 15485-63-9 the appropriate choice for experiments requiring robust enzyme engagement at nanomolar concentrations.
- [1] BindingDB. BDBM50513912 (CHEMBL4524569). Ki = 6.30 nM against human CA2 using 4-nitrophenylacetate substrate in spectrophotometric esterase assay. ChEMBL-curated data. View Source
- [2] Way2Drug Phytochemical Database. 2,4-Dihydroxychalcone: Ki = 2,940 nM against human carbonic anhydrase II (P00918). View Source
